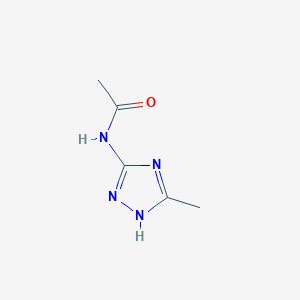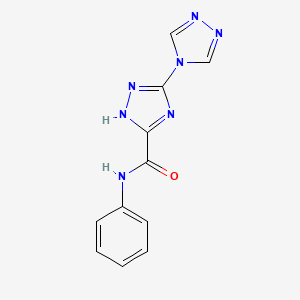![molecular formula C16H18N4O4 B15003030 1-methyl-4-(3-nitrophenyl)-6-(propan-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003030.png)
1-methyl-4-(3-nitrophenyl)-6-(propan-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the nitrophenyl and propan-2-yl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors, leading to various cellular responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-(3-AMINOPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE: Similar structure but with an amino group instead of a nitro group.
1-METHYL-4-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE imparts unique chemical and biological properties, making it distinct from its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C16H18N4O4 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
1-methyl-4-(3-nitrophenyl)-6-propan-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C16H18N4O4/c1-9(2)19-8-12-13(15(19)21)14(17-16(22)18(12)3)10-5-4-6-11(7-10)20(23)24/h4-7,9,14H,8H2,1-3H3,(H,17,22) |
InChI Key |
BIOULNFRCZLJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C(NC(=O)N2C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B15002953.png)
![2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B15002959.png)
![2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B15002963.png)

![4-amino-8-(2,5-dimethylthiophen-3-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B15002971.png)
![tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B15002978.png)
![ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15002985.png)
![N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine](/img/structure/B15002994.png)
![2-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzamide](/img/structure/B15002995.png)
![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15002997.png)

![5-Chloro-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003002.png)
![N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-2,1-phenylene]}diacetamide](/img/structure/B15003018.png)
![N-[4-(2H-1,3-Benzodioxol-5-yloxy)phenyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B15003027.png)
